
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is a chemical compound that belongs to the class of aldehydes. It is a pale yellow liquid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It also inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical And Physiological Effects
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties and can protect cells from oxidative stress. It also exhibits anti-inflammatory activity and can reduce inflammation in the body. Additionally, it has been shown to possess neuroprotective properties and can protect neurons from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in lab experiments is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde. One area of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in various applications. The potential applications of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in material science, such as the development of new polymers and catalysts, also warrant further investigation.
Synthesis Methods
The synthesis of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde involves the reaction of (S)-proline with crotonaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified using column chromatography to obtain the pure compound.
Scientific Research Applications
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antiviral properties. It has also been studied for its anticancer activity. Additionally, this compound has been used as a chiral building block in organic synthesis.
properties
CAS RN |
174226-64-3 |
|---|---|
Product Name |
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,8-9H,1,3-7H2/t9-/m0/s1 |
InChI Key |
DJQFPPRAYVOEMV-VIFPVBQESA-N |
Isomeric SMILES |
C=CCCN1CCC[C@H]1C=O |
SMILES |
C=CCCN1CCCC1C=O |
Canonical SMILES |
C=CCCN1CCCC1C=O |
synonyms |
2-Pyrrolidinecarboxaldehyde, 1-(3-butenyl)-, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



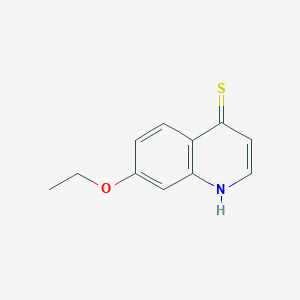
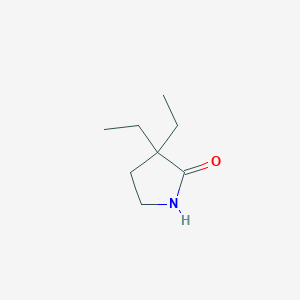
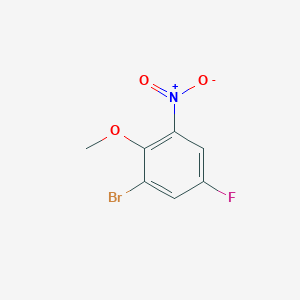
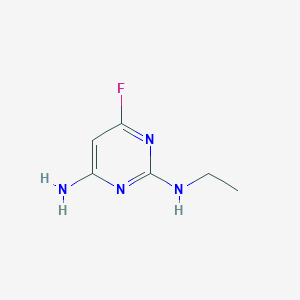
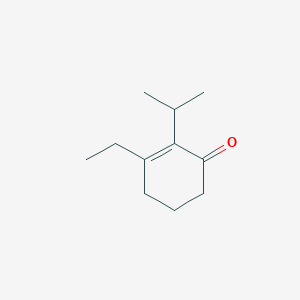
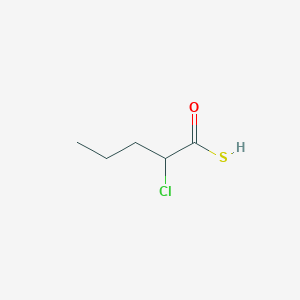
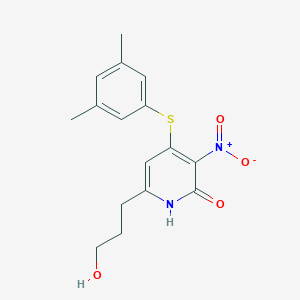
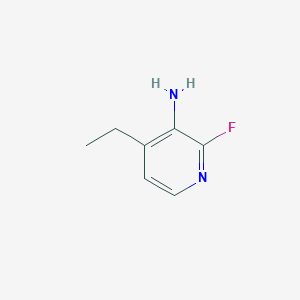
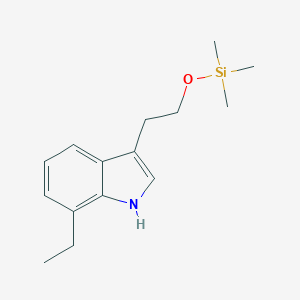
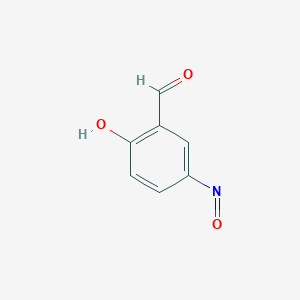
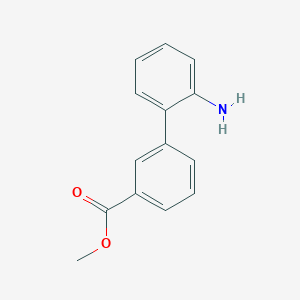
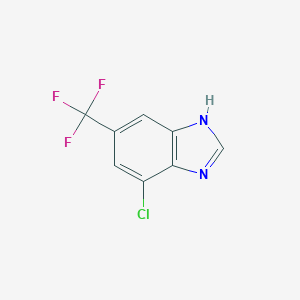
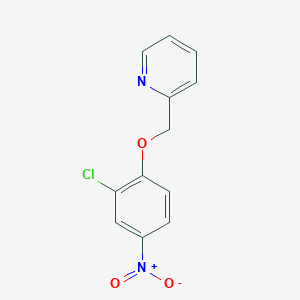
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)